molecular formula C11H14BrNO B1469224 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline CAS No. 1485299-63-5

3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline

Cat. No. B1469224
CAS RN: 1485299-63-5
M. Wt: 256.14 g/mol
InChI Key: RTAXOYQVFZFNAI-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclopropylmethyl)-4-methoxyaniline, also known as 3-BCMMA, is an organic compound belonging to the family of anilines. It is a colorless, crystalline, and volatile compound with a molecular formula of C9H11BrN, and a molecular weight of 209.08 g/mol. 3-BCMMA has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. It has been used as a synthetic intermediate in the preparation of various heterocyclic compounds, such as aziridines, piperidines, and pyrrolidines. In addition, 3-BCMMA has been used for the synthesis of various biologically active compounds, including anti-tumor agents, antifungal agents, and anti-inflammatory agents.

Scientific Research Applications

3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, such as anti-tumor agents, antifungal agents, and anti-inflammatory agents. In addition, 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline has been used in the synthesis of various heterocyclic compounds, such as aziridines, piperidines, and pyrrolidines. It has also been used to prepare novel organic materials, such as polymers and dendrimers.

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline is not fully understood. However, it is thought to involve the formation of a cyclopropylmethyl anion, which reacts with the 4-methoxyaniline to form the desired product. This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline are not well understood. However, it is thought to have some anti-tumor and anti-inflammatory properties, as well as some antifungal activity. It has also been suggested that 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline may be useful in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. However, it is important to note that 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline is a volatile compound and should be handled with caution. It is also important to note that 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline is a highly reactive compound and should be handled with care to avoid unwanted reactions.

Future Directions

There are a number of possible future directions for research involving 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline. These include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of novel organic materials, such as polymers and dendrimers. Additionally, further research may be conducted into its potential use in the treatment of certain neurological disorders. Finally, further research may be conducted into its potential use in the synthesis of biologically active compounds, such as anti-tumor agents, antifungal agents, and anti-inflammatory agents.

properties

IUPAC Name

3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-5-4-9(6-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAXOYQVFZFNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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